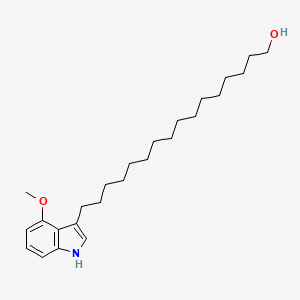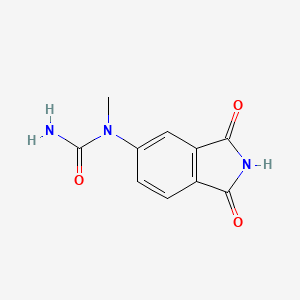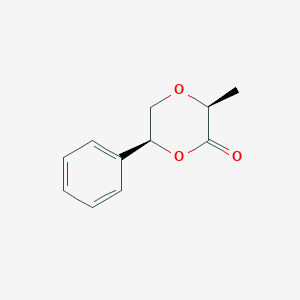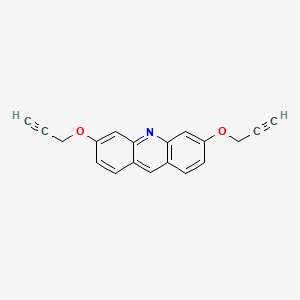![molecular formula C12H11N3O3S B12527264 4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide CAS No. 677755-91-8](/img/structure/B12527264.png)
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is notable for its sulfonamide group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of a primary aromatic amine, such as sulfanilamide, using nitrous acid generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The resulting diazonium salt is then coupled with a phenol derivative, such as 3-hydroxyaniline, under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over temperature, pH, and reactant concentrations. The use of environmentally benign solvents and catalysts is also explored to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly sulfa drugs.
Industry: Utilized in the production of dyes, pigments, and as a reagent in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition. This mechanism is similar to that of other sulfa drugs.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-(phenyldiazenyl)phenyl benzenesulfonate
- Sulfanilamide
Uniqueness
4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
677755-91-8 |
|---|---|
Fórmula molecular |
C12H11N3O3S |
Peso molecular |
277.30 g/mol |
Nombre IUPAC |
4-[(3-hydroxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O3S/c13-19(17,18)12-6-4-9(5-7-12)14-15-10-2-1-3-11(16)8-10/h1-8,16H,(H2,13,17,18) |
Clave InChI |
FBKHOBNFCWVOMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Butoxy-3-[2-(4-butylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B12527186.png)
![2,6-DI-Tert-butyl-4-[3-(dimethylamino)propyl]phenol](/img/structure/B12527198.png)
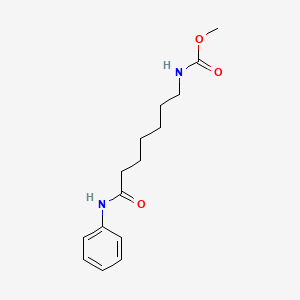
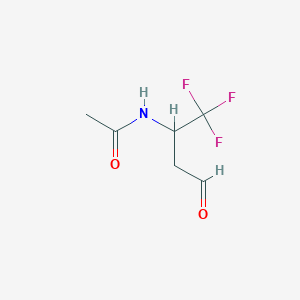

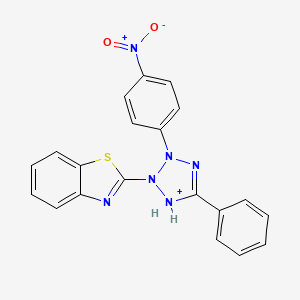
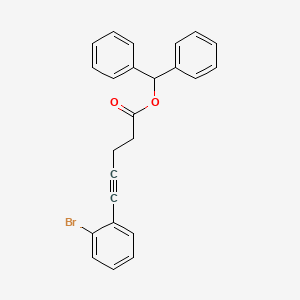
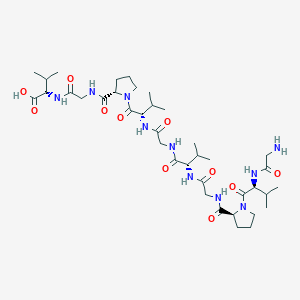
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
